2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

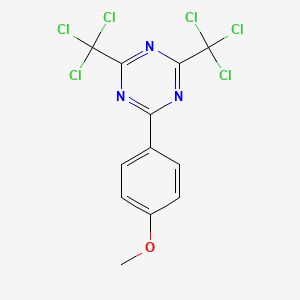

2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl6N3O/c1-22-7-4-2-6(3-5-7)8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHHZFRCJDAUNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl6N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189373 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-23-4 |

Source

|

| Record name | 2-(p-Methoxyphenyl)-4,6-bis(trichloromethyl)-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a compound of significant interest in materials science, particularly as a photoinitiator in polymerization processes. This document details a probable synthetic pathway, outlines a comprehensive experimental protocol, and presents a summary of its physicochemical and spectral properties. The information is intended to support researchers in the synthesis, identification, and application of this triazine derivative.

Introduction

This compound, with CAS number 3584-23-4, is a heterocyclic organic compound featuring a central 1,3,5-triazine ring. This core is asymmetrically substituted with one 4-methoxyphenyl group and two trichloromethyl groups. The presence of the trichloromethyl groups makes this molecule a potent photoinitiator, capable of generating reactive species upon exposure to ultraviolet (UV) light. This property is harnessed in various industrial applications, including UV curing of coatings, adhesives, and in the manufacturing of holographic materials and other photopolymerizable compositions.[1] A thorough understanding of its synthesis and a detailed characterization are crucial for its effective application and for the development of new materials.

Synthesis Pathway

The most plausible and commonly employed method for the synthesis of unsymmetrical 1,3,5-triazines is the acid-catalyzed co-cyclotrimerization of nitriles. In the case of this compound, this involves the reaction of one equivalent of 4-methoxybenzonitrile with two equivalents of trichloroacetonitrile. The reaction is typically catalyzed by a strong acid or a Lewis acid, which activates the nitrile groups towards nucleophilic attack, leading to the formation of the stable triazine ring.

Caption: Synthesis workflow for this compound.

Experimental Protocol

3.1. Materials and Reagents

-

4-Methoxybenzonitrile (1 equivalent)

-

Trichloroacetonitrile (2 equivalents)

-

Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a strong protic acid like triflic acid)

-

Anhydrous, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene)

-

Reagents for work-up (e.g., crushed ice, saturated sodium bicarbonate solution, brine)

-

Solvents for purification (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate)

3.2. Reaction Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 4-methoxybenzonitrile and the anhydrous inert solvent under a nitrogen atmosphere.

-

Addition of Catalyst: The Lewis acid catalyst is added portion-wise to the stirred solution at 0 °C.

-

Addition of Trichloroacetonitrile: Trichloroacetonitrile is added dropwise to the reaction mixture at a rate that maintains the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford the pure this compound.

Characterization Data

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

4.1. Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 3584-23-4 | [2] |

| Molecular Formula | C₁₂H₇Cl₆N₃O | [2] |

| Molecular Weight | 421.92 g/mol | [2] |

| Appearance | White to yellow powder/crystals | |

| Melting Point | 145 - 148 °C | [3] |

| Solubility | Insoluble in water | [3] |

4.2. Spectroscopic Data

The structural confirmation is achieved through various spectroscopic techniques.

| Technique | Data | Reference(s) |

| UV-Visible (in ethyl acetate) | λmax: 328 nm (ε: 31,000) | [3] |

| Infrared (IR) | Characteristic peaks for C=N (triazine ring), C-O-C (ether), and C-Cl bonds are expected. | |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. | |

| ¹H NMR | Detailed experimental data is not readily available in the public domain. Expected signals would include a singlet for the methoxy protons and doublets for the aromatic protons of the 4-methoxyphenyl group. | |

| ¹³C NMR | Detailed experimental data is not readily available in the public domain. Expected signals would include those for the triazine ring carbons, the carbons of the 4-methoxyphenyl group, the methoxy carbon, and the trichloromethyl carbons. |

Note: While specific NMR and detailed IR/MS data are not publicly available, the provided information on physicochemical properties and UV-Vis absorption can serve as a preliminary characterization. For rigorous identification, it is recommended to acquire and interpret the full set of spectroscopic data.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications

The primary application of this compound is as a photoinitiator in free-radical polymerization. Its high efficiency in generating radicals upon UV exposure makes it suitable for:

-

UV Curable Coatings and Inks: Rapid curing of thin films.

-

Adhesives: For bonding various substrates with UV light.

-

Photoresists: In the manufacturing of microelectronics.

-

Holographic Materials: For the production of high-resolution holographic images.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on the co-cyclotrimerization of nitriles, offers a viable route for its preparation. The compiled physicochemical and spectroscopic data, although not exhaustive due to the limited availability of public domain NMR data, provides a solid foundation for its identification and quality control. The information presented herein is intended to be a valuable resource for researchers and professionals working with this versatile photoinitiator.

References

In-depth Technical Guide on the Photochemical Mechanism of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical mechanism of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a compound of significant interest in photopolymerization and other light-induced chemical processes. This document details the fundamental photochemical pathways, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the reaction mechanisms and workflows.

Core Photochemical Mechanism

This compound is classified as a Type I photoinitiator.[1][2] This classification signifies that upon absorption of light, the molecule itself undergoes a unimolecular fragmentation to generate reactive species, typically free radicals, which can then initiate polymerization or other chemical reactions.[1][2]

The primary photochemical event is the homolytic cleavage of a carbon-chlorine (C-Cl) bond within one of the two trichloromethyl (-CCl3) groups.[1] Molecular orbital calculations have indicated an anti-bonding character for a C-Cl bond in the excited state of similar triazine derivatives, supporting the lability of this bond upon photoexcitation.

The photochemical process can be summarized in the following key steps:

-

Photoexcitation: The this compound molecule absorbs a photon of appropriate wavelength, typically in the near-UV or visible region, promoting it to an electronically excited state. Evidence suggests that this initial excitation leads to the first excited singlet state (S1).

-

Homolytic C-Cl Bond Cleavage: From the excited singlet state, the molecule undergoes a rapid and efficient dissociation of one of the C-Cl bonds. This cleavage results in the formation of a triazinyl radical and a chlorine radical (Cl•). This is considered the primary radical generation step.

-

Secondary Radical Formation: The initially formed triazinyl radical can undergo further reactions, such as hydrogen abstraction from a suitable donor molecule (e.g., a solvent or a monomer), to generate a more stable radical and hydrochloric acid (HCl). The highly reactive chlorine radical can also abstract a hydrogen atom or add to a monomer to initiate polymerization.

-

Initiation of Polymerization: The free radicals generated in the preceding steps, particularly the triazinyl and chlorine radicals, can react with monomer units to initiate a free-radical polymerization chain reaction. In the context of cationic polymerization, the photogenerated species can interact with additives like iodonium salts to produce cationic initiators.[2]

It is important to note that the efficiency of these processes can be influenced by the solvent environment. In polar solvents, a heterolytic cleavage pathway to form ionic species may compete with the homolytic cleavage, although the radical pathway is generally considered dominant for this class of compounds.

Quantitative Data

Currently, specific quantitative data such as the quantum yield of C-Cl bond cleavage and rate constants for the photochemical steps of this compound are not extensively reported in publicly available literature. However, for a closely related compound, 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, the quantum yield of HCl generation upon direct excitation has been measured. While not the primary quantum yield of bond cleavage, it provides an indication of the overall efficiency of the photo-induced acid generation process.

| Parameter | Value | Compound | Conditions |

| Quantum Yield of HCl Generation (ΦHCl) | 0.007 | 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | Direct Excitation |

Further research is required to determine the precise quantum yields and kinetic parameters for the title compound.

Experimental Protocols

The investigation of the photochemical mechanism of this compound relies on several key experimental techniques.

Steady-State Photolysis

Objective: To monitor the overall photochemical transformation and identify stable photoproducts.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 10⁻⁴ M).

-

Place the solution in a quartz cuvette.

-

Irradiate the sample with a light source of a specific wavelength (e.g., a high-pressure mercury lamp with appropriate filters or a laser).

-

At regular time intervals, record the UV-Vis absorption spectrum of the solution to monitor the disappearance of the parent compound and the appearance of any new absorbing species.

-

For product identification, the irradiated solution can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient intermediates, such as excited states and radicals, on nanosecond to microsecond timescales.

Methodology:

-

Prepare a deoxygenated solution of the sample in a suitable solvent.

-

Excite the sample with a short, high-energy laser pulse (e.g., Nd:YAG laser, 355 nm).

-

Probe the changes in optical absorption of the sample at various wavelengths using a second, weaker light source (e.g., a xenon arc lamp).

-

The time-resolved absorption changes are detected by a fast photodetector (e.g., a photomultiplier tube) and recorded on an oscilloscope.

-

By varying the probe wavelength, a transient absorption spectrum can be constructed at different time delays after the laser flash.

-

The decay kinetics of the transient species can be analyzed to determine their lifetimes and reaction rate constants.

Electron Spin Resonance (ESR) Spin Trapping

Objective: To detect and identify short-lived radical intermediates.

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN, or 5,5-dimethyl-1-pyrroline N-oxide, DMPO) to the solution. The spin trap reacts with the transient radicals to form more stable and ESR-detectable nitroxide radicals (spin adducts).

-

Irradiate the sample solution directly in the ESR cavity with a suitable light source.

-

Record the ESR spectrum of the spin adducts.

-

The hyperfine coupling constants of the ESR spectrum can be used to identify the structure of the trapped radical.

Visualizations

Photochemical Reaction Pathway

Caption: Primary photochemical pathway of this compound.

Experimental Workflow for Transient Species Detection

Caption: Workflow for the detection and characterization of transient species.

References

In-Depth Technical Guide: Physicochemical Properties and Proposed Structural Analysis of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a definitive, publicly available single-crystal X-ray structure analysis for 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has not been found. Consequently, this guide provides a comprehensive summary of its known physicochemical properties and outlines detailed, proposed experimental protocols for its synthesis, characterization, and potential crystal structure determination based on established methodologies for analogous compounds.

Introduction

This compound is a heterocyclic organic compound featuring a central 1,3,5-triazine ring substituted with a 4-methoxyphenyl group and two trichloromethyl groups.[1][2][3] This molecule is of significant interest in materials science, primarily recognized for its application as a photoinitiator in polymerization processes.[4] Its utility in photopolymerizable compositions and the manufacturing of holographic materials underscores its importance in advanced technologies.[4] A thorough understanding of its structural and chemical properties is paramount for optimizing its existing applications and exploring new potential, including in the realm of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

While crystallographic data is not publicly available, a summary of known physical and spectroscopic properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Cl₆N₃O | [1][2] |

| Molecular Weight | 421.92 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 3584-23-4 | [1][2] |

| λmax | 328 nm (in ethyl acetate) | [1] |

| ε | 31,000 (in ethyl acetate) | [1] |

| Solubility | Insoluble in water | [1] |

Proposed Experimental Protocols

The following sections detail proposed methodologies for the synthesis, purification, crystallization, and characterization of this compound. These protocols are based on general and established procedures for the synthesis and analysis of substituted 1,3,5-triazines.

Synthesis

The synthesis of this compound can be approached through the cyclotrimerization of nitriles or by the sequential substitution of cyanuric chloride. A plausible route involves the reaction of a precursor containing the 4-methoxyphenyl moiety with a source for the bis(trichloromethyl)triazine portion. A general, well-established method for creating substituted triazines involves the nucleophilic substitution of cyanuric chloride.

Proposed Synthesis via Nucleophilic Substitution:

-

Step 1: Synthesis of 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine: This intermediate can be synthesized from cyanuric chloride by reaction with a suitable trichloromethylating agent.

-

Step 2: Suzuki Coupling Reaction: The intermediate 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine can then be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

Purification and Crystallization

-

Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Crystallization for Single-Crystal X-ray Diffraction:

-

Solvent Selection: A systematic screening of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with hexane or heptane) should be performed to identify a suitable system for recrystallization.

-

Slow Evaporation: A saturated solution of the purified compound in the chosen solvent system should be prepared at an elevated temperature and then allowed to cool to room temperature. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: Alternatively, a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane) can be placed in a small vial, which is then placed in a larger sealed jar containing a solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.

-

Spectroscopic and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR signals would include those for the methoxy protons (singlet), and the aromatic protons of the phenyl ring (doublets).

-

Expected ¹³C NMR signals would correspond to the carbons of the triazine ring, the trichloromethyl groups, the methoxy group, and the phenyl ring.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets or as a thin film.

-

Characteristic absorption bands for the C=N stretching of the triazine ring, C-O stretching of the methoxy group, and C-Cl stretching of the trichloromethyl groups are expected.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular formula (C₁₂H₇Cl₆N₃O).

-

Proposed Single-Crystal X-ray Diffraction Analysis

Should suitable single crystals be obtained, the following protocol for data collection and structure refinement should be followed:

-

Crystal Mounting: A single crystal of suitable size and quality will be mounted on a goniometer head.

-

Data Collection: X-ray diffraction data will be collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Structure Solution and Refinement:

-

The structure will be solved by direct methods and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXS and SHELXL).

-

All non-hydrogen atoms will be refined anisotropically.

-

Hydrogen atoms will be placed in calculated positions and refined using a riding model.

-

-

Data Deposition: The final crystallographic data should be deposited in the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

The following diagrams illustrate the molecular structure of the title compound and a proposed experimental workflow for its synthesis and analysis.

Caption: Molecular structure of this compound.

Caption: Proposed experimental workflow for the synthesis and analysis of the title compound.

References

Spectroscopic Profile of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a key intermediate in various synthetic pathways. This document outlines UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopic data and provides detailed experimental protocols for obtaining these characteristics.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

UV-Vis Spectroscopic Data

The ultraviolet-visible spectrum of this compound exhibits a characteristic absorption maximum.

| Parameter | Value | Solvent |

| λmax | 328 nm | Ethyl Acetate |

| Molar Extinction Coefficient (ε) | 31,000 M-1cm-1 | Ethyl Acetate |

| Table 1: UV-Vis absorption data for this compound.[1] |

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | Aromatic Protons (ortho to triazine) |

| ~7.0 | Doublet | 2H | Aromatic Protons (meta to triazine) |

| ~3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| Table 2: Predicted ¹H NMR chemical shifts for this compound. |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | Triazine Carbon (C-N) |

| ~170 | Triazine Carbon (C-CCl₃) |

| ~163 | Aromatic Carbon (para to triazine, C-OCH₃) |

| ~132 | Aromatic Carbons (ortho to triazine) |

| ~125 | Aromatic Carbon (ipso, C-triazine) |

| ~114 | Aromatic Carbons (meta to triazine) |

| ~95 | Trichloromethyl Carbon (-CCl₃) |

| ~55 | Methoxy Carbon (-OCH₃) |

| Table 3: Predicted ¹³C NMR chemical shifts for this compound. |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm is required.

-

Sample Preparation :

-

Accurately weigh approximately 1-5 mg of the compound.

-

Dissolve the sample in a suitable UV-grade solvent, such as ethyl acetate, in a volumetric flask to a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

-

-

Data Acquisition :

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Measure the absorbance of the sample solution from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis :

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

-

NMR Spectroscopy

Due to the potential for low solubility of triazine derivatives, careful solvent selection and sample preparation are crucial.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Sample Preparation :

-

¹H NMR : Accurately weigh 5-10 mg of the compound.

-

¹³C NMR : Accurately weigh 20-50 mg of the compound.[2]

-

Solvent Selection : Begin by attempting to dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative for polar, nitrogen-containing heterocyclic compounds.[2] In some cases, a co-solvent such as trifluoroacetic acid (TFA) may be necessary to improve solubility, though this can affect chemical shifts.[3]

-

Filtration : To ensure high-quality spectra, filter the dissolved sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[2]

-

-

Data Acquisition (General Parameters) :

-

Temperature : 298 K (25 °C).

-

¹H NMR :

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR :

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 or more, depending on concentration.[2]

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

References

Navigating the Thermal Landscape of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the thermal stability and decomposition profile of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a compound of significant interest in pharmaceutical and materials science.[1] While direct experimental thermal analysis data for this specific molecule is not extensively available in public literature, this document provides a comprehensive overview based on established principles of organic chemistry and data from structurally related s-triazine derivatives. We will explore the anticipated thermal behavior, propose a putative decomposition pathway, and outline the standard experimental protocols for its empirical determination. This guide aims to equip researchers with the foundational knowledge to predict, analyze, and manage the thermal characteristics of this triazine derivative in various applications.

Introduction

This compound is a multifaceted molecule utilized as a photoinitiator in polymerization processes and as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] Its chemical architecture, featuring a central 1,3,5-triazine ring substituted with a methoxyphenyl group and two trichloromethyl groups, dictates its reactivity and physical properties, including its thermal stability. Understanding the thermal decomposition of this compound is paramount for ensuring safety, optimizing storage conditions, and controlling reaction parameters during its synthesis and application.

The thermal stability of substituted s-triazines is significantly influenced by the nature of their substituents.[3] The presence of electron-donating groups, such as the methoxy group on the phenyl ring, can affect the electron density of the triazine core. Conversely, the strongly electron-withdrawing trichloromethyl groups are known to be thermally labile, often representing the initial sites of decomposition.

Predicted Thermal Stability and Decomposition

Based on the thermal behavior of analogous s-triazine compounds, the decomposition of this compound is expected to be a multi-stage process. The trichloromethyl groups are the most probable initiation points for thermal degradation.

Table 1: Predicted Thermal Decomposition Data

| Parameter | Predicted Value Range | Method of Determination |

| Onset Decomposition Temperature (Tonset) | 180 - 250 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 220 - 280 °C | Differential Scanning Calorimetry (DSC) |

| Major Gaseous Byproducts | HCl, Cl2, Phosgene (COCl2), CO, CO2, N2 | Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR) |

| Residue at 600 °C | 10 - 30% (char) | Thermogravimetric Analysis (TGA) |

Note: The values presented in this table are hypothetical and based on the analysis of structurally similar compounds. Empirical determination is necessary for precise quantification.

Proposed Decomposition Pathway

The thermal decomposition is likely initiated by the homolytic cleavage of a C-Cl bond from one of the trichloromethyl groups, generating a dichloromethyl radical and a chlorine radical. This initial step would trigger a cascade of radical reactions, leading to the breakdown of the triazine ring and the formation of various volatile and solid products.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the compound as a function of temperature, identifying the onset and various stages of decomposition.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of the compound is placed in a TGA crucible (typically alumina or platinum).

-

The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis, or in air to study oxidative decomposition.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.[4]

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated from ambient temperature through the expected decomposition range at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (melting, vaporization) and exothermic (decomposition, crystallization) events. The enthalpy changes associated with these transitions can also be quantified.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Mass spectra or infrared spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.

-

The obtained spectra are analyzed to identify the chemical composition of the gaseous decomposition products.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 3584-23-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and development purposes only. CAS 3584-23-4 is a chemical used in material science and is not intended for therapeutic or diagnostic use.

Introduction

The compound identified by CAS number 3584-23-4 is 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. This molecule is a key component in the field of polymer chemistry, primarily utilized as a photoinitiator for free-radical polymerization.[1] Its utility stems from its ability to absorb light and generate reactive radical species, which in turn initiate the polymerization of monomers. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental characterization protocols, and the photochemical mechanism of action. While this compound is sometimes used in pharmaceutical intermediate synthesis, there is no evidence in the scientific literature to suggest it is involved in biological signaling pathways.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from formulation to the final cured material.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇Cl₆N₃O | [4] |

| Molecular Weight | 421.92 g/mol | [4] |

| Appearance | White to light yellow powder/crystals | [5] |

| Melting Point | 145 °C | [5] |

| Boiling Point | 462.2 ± 55.0 °C (Predicted) | [5] |

| Density | 1.616 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents such as toluene, chloroform, and dimethylformamide. | [5] |

Table 2: Spectroscopic and Other Properties

| Property | Value | Reference(s) |

| λmax | 328 nm (in ethyl acetate) | [6] |

| InChI Key | QRHHZFRCJDAUNA-UHFFFAOYSA-N | [7] |

| SMILES | COC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not extensively published. However, standard analytical techniques are employed for the characterization of such compounds. Below are generalized methodologies for key experiments.

1. Determination of Melting Point:

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure: A small amount of the crystalline sample is packed into a capillary tube. The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the sample melts is recorded as the melting point.

2. Spectroscopic Characterization (FT-IR and GC-MS):

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: A small amount of the sample is placed on the ATR crystal. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Apparatus: A gas chromatograph coupled to a mass spectrometer.

-

Procedure: A solution of the sample in a suitable volatile solvent is injected into the GC. The compound is separated from any impurities on the GC column and then ionized in the mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[7]

-

3. Synthesis and Purification:

The synthesis of this compound can be achieved through the reaction of cyanuric chloride with appropriate nucleophiles in a stepwise manner. A general synthetic approach for substituted triazines involves the sequential displacement of the chlorine atoms on the triazine ring.[8]

-

General Synthetic Workflow:

-

Reaction Setup: Cyanuric chloride is dissolved in an appropriate solvent and cooled.

-

Nucleophilic Substitution: The first nucleophile is added, leading to the substitution of one chlorine atom.

-

Second Nucleophilic Substitution: A second nucleophile is added to substitute the second chlorine atom.

-

Workup and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. The product is then purified, typically by recrystallization or column chromatography.

-

General Synthetic Workflow for Substituted Triazines.

Photochemical Mechanism of Action

As a photoinitiator, this compound functions by absorbing light energy, which leads to the homolytic cleavage of a carbon-chlorine bond. This process generates a highly reactive radical species that can initiate the polymerization of monomers. This is a Type I (cleavage) photoinitiation mechanism.[9][10]

The key steps in the photochemical process are:

-

Photoexcitation: The triazine molecule absorbs a photon of light, promoting it to an excited state.

-

Homolytic Cleavage: In the excited state, a carbon-chlorine bond in one of the trichloromethyl groups breaks, forming a triazinyl radical and a chlorine radical.

-

Initiation of Polymerization: These newly formed radicals react with monomer units, initiating the polymerization chain reaction.

Photochemical Mechanism of Radical Generation.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound (CAS 3584-23-4) is a well-characterized photoinitiator with significant applications in the field of polymer science. Its physical and chemical properties make it suitable for initiating polymerization reactions upon exposure to light. While it may be used as an intermediate in the synthesis of more complex molecules, there is no scientific evidence to support its involvement in biological signaling pathways. The information provided in this guide is intended to support researchers and scientists in their understanding and application of this compound in a research and development context.

References

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. allucid.com [allucid.com]

- 7. This compound | C12H7Cl6N3O | CID 19163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Trichloromethyl Triazines as Photoinitiators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on trichloromethyl triazine photoinitiators. It covers their core photochemical mechanisms, synthesis, and applications in photopolymerization, with a focus on quantitative data and detailed experimental protocols.

Introduction

Trichloromethyl triazines are a class of highly efficient Type I photoinitiators, meaning they undergo direct photo-cleavage to generate reactive species. Upon absorption of light, typically in the UV-A to visible region, the defining characteristic of these molecules—the carbon-chlorine bond—breaks, initiating a cascade of chemical reactions that lead to polymerization. Their versatility allows them to be used for both free-radical and cationic polymerizations, making them valuable tools in applications ranging from dental composites and coatings to 3D printing and the synthesis of advanced biomaterials.

Photochemical Mechanisms

The primary photochemical process for trichloromethyl triazines is the homolytic cleavage of a carbon-chlorine bond upon photoexcitation. This generates a triazinyl radical and a chlorine radical, which are the primary initiators for free-radical polymerization. In the presence of suitable co-initiators or in polar solvents, these triazines can also initiate cationic polymerization through the generation of acidic species.

Free-Radical Polymerization

The initiation of free-radical polymerization by trichloromethyl triazines proceeds through the following steps:

-

Photoexcitation: The triazine molecule absorbs a photon, promoting it to an excited singlet state.

-

Homolytic Cleavage: The excited molecule undergoes rapid cleavage of a C-Cl bond to form a triazinyl radical and a chlorine radical.

-

Initiation: Both the triazinyl and chlorine radicals can add to a monomer, initiating the polymerization chain reaction.

Cationic Polymerization

Cationic polymerization can be initiated by trichloromethyl triazines, particularly in the presence of sensitizers or in polar solvents. The mechanism involves the generation of a cationic species that can initiate the polymerization of monomers like epoxides.[1][2] One proposed pathway involves the heterolytic cleavage of the C-Cl bond in the excited state, forming a triazinyl cation and a chloride anion.[1] Alternatively, in the presence of a sensitizer and a hydrogen-donating species, a Brønsted acid (HCl) can be generated, which then protonates the monomer to start the polymerization.

Quantitative Data

The efficiency of a photoinitiator is determined by several key parameters, including its molar extinction coefficient (ε), quantum yield of cleavage (Φ), and the kinetics of the polymerization it initiates.

Spectroscopic Properties

The following table summarizes the key spectroscopic properties of selected trichloromethyl triazine photoinitiators.

| Photoinitiator | Abbreviation | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | MT | 380 | Not Specified | DMF | [3] |

| 4-(2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol | PT | 385 | Not Specified | DMF | [3] |

| 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate | CT | Not Specified | 29,900 | DMF | [3] |

| Poly(2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate) | pCT | Not Specified | 24,900 | DMF | [3] |

| 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | - | Not Specified | Not Specified | Acetonitrile/Cyclohexane | [1] |

Quantum Yields

The quantum yield represents the efficiency of a photochemical process. For trichloromethyl triazines, the quantum yield of C-Cl bond cleavage is a critical measure of their photoinitiation efficiency.

| Photoinitiator | Process | Quantum Yield (Φ) | Conditions | Reference |

| 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | HCl Generation | 0.007 | Direct Excitation | [1] |

| 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | HCl Generation | 0.111 | Acetone Sensitization | [1] |

| 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | HCl Generation | 0.074 | ITX Sensitization | [1] |

Photopolymerization Kinetics

The performance of trichloromethyl triazine photoinitiators in polymerizing various monomers is summarized below.

| Photoinitiator | Monomer | Light Source | Final Conversion (%) | Max. Polymerization Rate (Rp,max) (s⁻¹) | Reference |

| MT | TMPTA | LED @ 400 nm | 35.6 | 4.21 | [3] |

| PT | TMPTA | LED @ 400 nm | Not Specified | Not Specified | [3] |

| CT | TMPTA | LED @ 400 nm | Not Specified | Not Specified | [3] |

| pCT | TMPTA | LED @ 400 nm | Not Specified | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of trichloromethyl triazine photoinitiators and their use in photopolymerization experiments.

Synthesis of Trichloromethyl Triazine Derivatives

The synthesis of substituted trichloromethyl triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or involves the cyclotrimerization of nitriles.[4][5][6]

General Procedure for Substitution of Cyanuric Chloride: [4][5]

-

Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., THF, acetone) and cooled to 0-5 °C. One equivalent of a nucleophile (e.g., an alcohol, amine, or thiol) is added dropwise. The reaction is typically stirred for a few hours at low temperature.

-

Disubstitution: The second equivalent of a nucleophile (which can be the same as or different from the first) is added to the monosubstituted triazine. The reaction temperature is usually raised to room temperature.

-

Trisubstitution: The third nucleophile is added, and the reaction mixture is often heated to drive the reaction to completion.

-

Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Example Synthesis of 4-(2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT): [3]

-

To a solution of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT) (1 g, 2.2 mmol) in 100 mL of dichloromethane (DCM) at -78 °C, boron tribromide (BBr₃) (60 mL, 1 mol/L, 60 mmol) is added dropwise.

-

The mixture is allowed to warm to room temperature overnight and stirred for one day.

-

The reaction is quenched with ice water (300 mL) and extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.

Photopolymerization Experiments

The following protocol outlines a typical setup for monitoring photopolymerization kinetics using real-time Fourier Transform Infrared (RT-FTIR) spectroscopy.[3]

Materials and Equipment:

-

Trichloromethyl triazine photoinitiator

-

Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

-

LED light source with a specific wavelength (e.g., 400 nm)

-

RT-FTIR spectrometer

-

BaF₂ windows

-

Polypropylene films

Procedure:

-

Sample Preparation: A formulation containing the photoinitiator and monomer is prepared.

-

Loading: Approximately 15 µL of the formulation is placed between two polypropylene films.

-

Assembly: The film is sandwiched between two BaF₂ windows.

-

Measurement: The assembly is placed in the sample holder of the RT-FTIR spectrometer.

-

Initiation: The LED light source is turned on to initiate polymerization.

-

Monitoring: The decrease in the intensity of the vinyl bond absorption peak (e.g., around 1636 cm⁻¹) is monitored over time to determine the rate of monomer conversion.

Conclusion

Trichloromethyl triazine photoinitiators offer a powerful and versatile platform for initiating both free-radical and cationic polymerization. Their high efficiency, tunable absorption characteristics, and the ability to generate multiple radical species upon photolysis make them suitable for a wide range of applications. Further research into novel triazine structures with enhanced solubility, lower migration, and absorption at longer wavelengths will continue to expand their utility in advanced materials and biomedical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

In-Depth Technical Guide on the Quantum Yield of Photolysis for 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum yield of photolysis for the photoinitiator 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. While a specific quantum yield value for this compound is not prominently available in the reviewed scientific literature, this document details the established experimental protocols for its determination. It further explores the photolysis mechanism based on related triazine derivatives and presents the information in a structured format for researchers and professionals in drug development and material science.

Introduction

This compound is a molecule of significant interest, primarily utilized as a Type I photoinitiator in various photopolymerization processes.[1] Its function relies on the absorption of ultraviolet (UV) light, leading to the homolytic cleavage of one or both of its carbon-chlorine (C-Cl) bonds in the trichloromethyl groups. This process generates reactive radical species that initiate polymerization. The efficiency of this radical generation is quantified by the quantum yield of photolysis (Φ), a critical parameter for optimizing light-induced chemical reactions.

Photolysis Mechanism and Influencing Factors

The photolysis of this compound is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state. Subsequently, intersystem crossing to a triplet state can occur. The primary photochemical event is the dissociation of a C-Cl bond from one of the trichloromethyl groups, yielding a triazinyl radical and a chlorine radical.[2]

Several factors can influence the quantum yield of this process:

-

Wavelength of Irradiation: The efficiency of photolysis is dependent on the wavelength of the incident light and the molar absorption coefficient of the compound at that wavelength.

-

Solvent: The polarity and viscosity of the solvent can affect the stability of the excited state and the cage effects on the generated radicals, thereby influencing the overall quantum yield.

-

Molecular Structure: Substituents on the triazine ring and the phenyl group can alter the electronic properties and the energy of the excited states, impacting the efficiency of C-Cl bond cleavage.

-

Presence of Quenchers: Other molecules in the system can deactivate the excited state of the photoinitiator, reducing the quantum yield of photolysis.

Quantitative Data

As of the latest literature review, a specific quantum yield of photolysis for this compound has not been explicitly reported. However, for structurally related triazine-based photoinitiators, the quantum yields of C-Cl bond cleavage are known to be significant, often in the range of 0.1 to 0.5, depending on the specific molecular structure and experimental conditions. For comparison, a selection of quantum yields for other photoinitiators is presented in Table 1.

| Photoinitiator | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference |

| 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | ~0.3 - 0.4 | Not Specified | Not Specified | [2] |

| 2-(2'-Furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazine | Lower than above | Not Specified | Not Specified | [2] |

| 2-[(4'-Methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine | Lower than above | Not Specified | Not Specified | [2] |

| Thioxanthone-siloxane (triplet quantum yield) | 0.56 | Not Specified | Not Specified | [3] |

Table 1: Quantum Yields of Related Photoinitiators. This table provides context by showing the quantum yields of photolysis for similar triazine-based compounds and other relevant photoinitiators. The exact conditions for all measurements are not fully detailed in the source materials.

Experimental Protocol for Quantum Yield Determination

The quantum yield of photolysis for this compound can be determined using chemical actinometry. This method involves comparing the rate of disappearance of the target compound to the rate of a well-characterized photochemical reaction with a known quantum yield.

Materials and Instrumentation

-

This compound

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

Monochromatic light source (e.g., laser or lamp with a monochromator)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Stirring apparatus

Procedure

-

Preparation of Solutions:

-

Prepare a solution of this compound of a known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to ensure uniform light absorption.

-

Prepare a solution of the chemical actinometer according to standard protocols.

-

-

Actinometry:

-

Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a specific period.

-

Measure the change in absorbance of the actinometer solution using a UV-Vis spectrophotometer to determine the number of photons absorbed (light intensity).

-

-

Photolysis of the Sample:

-

Fill an identical quartz cuvette with the solution of this compound.

-

Irradiate the sample solution under the same conditions (light source, wavelength, irradiation time) as the actinometer.

-

Monitor the disappearance of the starting material by recording the UV-Vis absorption spectrum at regular intervals. The decrease in the characteristic absorption peak of the triazine derivative is used to calculate the number of molecules that have undergone photolysis.

-

-

Calculation of Quantum Yield:

-

The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of triazine decomposed) / (moles of photons absorbed)

-

The moles of photons absorbed are determined from the actinometry experiment.

-

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining the quantum yield of photolysis is depicted in the following diagram.

References

In-Depth Technical Guide: Electron Spin Resonance (ESR) Studies of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine Photolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron spin resonance (ESR) studies concerning the photolysis of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. This compound is a member of the triazine family, known for its applications as a photoinitiator in various industrial processes, including UV curing, adhesives, and polymer chemistry, due to its efficient generation of radicals upon light exposure.[1] Understanding the photolytic mechanism and the nature of the generated radical species is crucial for optimizing its performance and for potential applications in fields such as drug development, where photolabile compounds can be utilized for targeted therapies.

Core Concepts: Photolysis and Radical Generation

The photolysis of this compound is initiated by the absorption of ultraviolet (UV) light. This absorption excites the molecule to a higher energy state, leading to the homolytic cleavage of a carbon-chlorine (C-Cl) bond within one of the trichloromethyl (-CCl₃) groups. This bond scission is a primary photochemical process for many bis(trichloromethyl)triazines.[2] The cleavage results in the formation of two primary radical species: a trichloromethyl radical (•CCl₃) and a substituted triazinyl radical.

The overall photolysis reaction can be depicted as follows:

Caption: Primary photolysis of this compound.

Electron Spin Resonance (ESR) Spectroscopy: A Tool for Radical Detection

ESR spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, such as free radicals. However, the primary radicals generated during the photolysis of the title compound are highly reactive and short-lived, making their direct observation challenging. To overcome this, the spin trapping technique is employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a more stable, persistent radical adduct that can be readily detected by ESR.

Commonly used spin traps include nitrones like N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO). The resulting spin adducts have characteristic ESR spectra, from which information about the original trapped radical can be deduced.

Quantitative Data from ESR Studies

While specific ESR data for the photolysis of this compound is not extensively documented in publicly available literature, data from analogous compounds and the known properties of the expected radical adducts provide valuable insights. The photochemistry of the closely related 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been investigated using ESR spin trapping techniques, confirming a radical-mediated mechanism.[2][3]

The primary radical species expected are the trichloromethyl radical (•CCl₃) and a dichloromethyl-triazinyl radical. Below is a summary of the expected ESR parameters for the spin adducts of the trichloromethyl radical with common spin traps.

Table 1: ESR Hyperfine Splitting Constants for Trichloromethyl Radical (•CCl₃) Spin Adducts

| Spin Trap | Adduct | Solvent | a_N (G) | a_H (G) | g-value | Reference |

| PBN | PBN/•CCl₃ | Benzene | 13.63 | 2.10 | ~2.006 |

Note: The hyperfine splitting constant (a) indicates the interaction between the unpaired electron and nearby magnetic nuclei (N for nitrogen, H for hydrogen). The g-value is a characteristic property of the radical.

Due to the lack of specific literature on the triazinyl radical formed from the title compound, a precise data table cannot be provided. However, triazinyl radicals are known to be nitrogen-centered radicals, and their ESR spectra would be expected to show significant hyperfine coupling to the nitrogen nuclei within the triazine ring.

Experimental Protocols

A generalized experimental protocol for the in-situ photolysis ESR study of this compound is outlined below. This protocol is based on standard methodologies for such experiments.

Sample Preparation

-

Solution Preparation: A solution of this compound (typically in the millimolar concentration range) is prepared in a suitable solvent (e.g., benzene, acetonitrile). The solvent should be chosen for its ability to dissolve the compound and its relative inertness to UV irradiation.

-

Spin Trap Addition: The spin trapping agent (e.g., PBN or DMPO) is added to the solution at a concentration significantly higher than that of the triazine compound to ensure efficient trapping of the short-lived radicals.

-

Degassing: The solution is thoroughly degassed to remove dissolved oxygen, which can broaden the ESR signal and react with the radical species. This is typically achieved by several freeze-pump-thaw cycles.

-

ESR Tube: The degassed solution is transferred to a quartz ESR tube suitable for photochemical experiments.

In-Situ Photolysis and ESR Spectroscopy

The following diagram illustrates the typical workflow for an in-situ photolysis ESR experiment.

Caption: Experimental workflow for in-situ photolysis ESR spectroscopy.

-

Instrumentation: An X-band ESR spectrometer equipped with a UV irradiation source (e.g., a high-pressure mercury lamp with appropriate filters) is used. The ESR cavity should have a grid or window to allow for in-situ irradiation of the sample.

-

Irradiation: The sample within the ESR cavity is irradiated with UV light. The wavelength of irradiation should be chosen to correspond to the absorption maximum of the triazine compound to ensure efficient photolysis.

-

Data Acquisition: ESR spectra are recorded during and after the irradiation period. The spectrometer settings (microwave power, modulation amplitude, sweep width, and sweep time) are optimized to obtain a good signal-to-noise ratio without causing signal distortion or saturation.

-

Spectral Analysis: The recorded ESR spectra are analyzed to identify the spin adducts formed. This involves measuring the g-values and hyperfine splitting constants and comparing them to literature values for known radical adducts. Computer simulations of the spectra are often used to confirm the assignments.

Signaling Pathways and Logical Relationships

The photolysis of this compound initiates a cascade of radical reactions. The primary radicals can participate in various secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to double bonds in the case of polymerization initiation. The logical relationship of the key steps in the ESR spin trapping experiment is depicted below.

Caption: Logical flow from photolysis to ESR detection of radical species.

Conclusion

The photolysis of this compound is a process of significant interest due to its applications in photoinitiation. ESR spectroscopy, particularly with the use of spin trapping techniques, is an indispensable tool for elucidating the underlying radical mechanisms. While direct ESR data for this specific compound is sparse, a comprehensive understanding can be built upon the well-established photochemistry of analogous triazine derivatives. The primary photochemical event is the cleavage of a C-Cl bond, leading to the formation of a trichloromethyl radical and a triazinyl radical. The trichloromethyl radical can be effectively trapped and characterized by ESR, providing valuable information about the initiation step of processes where this compound is used. Further research focusing on the direct detection and characterization of the triazinyl radical would provide a more complete picture of the photolytic pathway.

References

- 1. 2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine(Triazine A) - Allucid, Inc. [allucid.com]

- 2. researchgate.net [researchgate.net]

- 3. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Behavior of Substituted 1,3,5-Triazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of substituted 1,3,5-triazines, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry, materials science, and agriculture.[1][2][3][4] Understanding the redox properties of these compounds is crucial for developing novel electrocatalysts, designing new synthetic pathways, and elucidating mechanisms of action in biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core electrochemical processes.

Electrochemical Reduction of Substituted 1,3,5-Triazines

The electrochemical reduction of 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring.[5][6] Generally, the triazine ring itself can undergo reduction, but the presence of specific functional groups, such as thiols or amines, can introduce additional redox steps and significantly influence the reduction potentials.

For instance, studies on 1,2,4-triazine derivatives with thiol groups have shown a multi-step reduction process. The initial step often involves the one-electron reduction of the thiol group, which may be followed by a two-electron reduction of the azomethine group within the triazine ring.[7] In contrast, derivatives without such groups may exhibit a single reduction peak at more negative potentials.[5][6]

The following table summarizes the cathodic peak potentials (Epc) for several substituted triazine derivatives as determined by voltammetric techniques.

| Compound | Peak 1 (Epc vs. Ag/AgCl) | Peak 2 (Epc vs. Ag/AgCl) | Experimental Conditions | Reference |

| 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one (I) | ≈ -1.70 V | ≈ -2.50 V | Glassy Carbon Electrode (GCE) in Dimethylformamide (DMF) | [5][6] |

| 6-methyl-3-thio-1,2,4-triazin-5-one (II) | ≈ -1.70 V | ≈ -2.50 V | GCE in DMF | [5][6] |

| 2,4-dimethoxy-6-methyl-1,3,5-triazine (III) | -2.48 V | N/A | GCE in DMF | [5][6] |

| Melamine (MM) | -0.59 V (vs. SCE) | N/A | GCE in Phosphate Buffer (pH 7.0) | [8] |

| Ammeline (AMN) | -0.32 V (vs. SCE) | N/A | GCE in Phosphate Buffer (pH 7.0) | [8] |

| Ammelide (AMD) | -0.56 V (vs. SCE) | N/A | GCE in Phosphate Buffer (pH 7.0) | [8] |

| Cyanuric Acid (CA) | -0.51 V (vs. SCE) | N/A | GCE in Phosphate Buffer (pH 7.0) | [8] |

Note: The reference electrode can cause slight variations in potential values. SCE is Saturated Calomel Electrode.

The electrochemical reduction of thiol-containing triazines like compounds I and II is proposed to occur in two distinct steps.[7] The first step involves the one-electron reduction of the thiol group to produce a disulfide derivative. The second step is a two-electron process that reduces the azomethine group in the triazine ring.[7]

Electrochemical Oxidation of Substituted 1,3,5-Triazines

The oxidation of substituted 1,3,5-triazines often involves the removal of an electron from the molecule, which can lead to subsequent chemical reactions such as bond cleavage. Computational studies have shown that upon oxidation, many triazine derivatives undergo N-C bond cleavage, generating a carbon-centered radical or, in some cases, a carbocation.[9][10] This behavior makes them promising alternatives to traditional reagents in electrosynthesis.[9]

Compared to similar compounds like alkoxyamines, triazine adducts generally have lower oxidation potentials, making them more tolerant to various functional groups during electrosynthesis.[9][10]

The oxidation potentials of triazines can vary significantly based on their substituents. Electron-donating groups tend to lower the oxidation potential.

| Compound Class | Oxidation Potential Range (vs. Fc/Fc+) | Key Feature | Reference |

| General Substituted 1,3,5-Triazine Adducts | -0.1 to +0.2 V | Lower than corresponding alkoxyamines (0.7-1.2 V) | [9][10] |

| 1,3,5-Triazine Radical Cations (Standard Potential) | ≈ 2.3 ± 0.1 V (vs. NHE) | Represents the potential for one-electron oxidation in aqueous solution. | [11] |

Note: Fc/Fc+ refers to the ferrocene/ferrocenium redox couple, a common internal standard in non-aqueous electrochemistry. NHE is the Normal Hydrogen Electrode.

Upon one-electron oxidation, substituted triazines can undergo mesolytic cleavage through two primary pathways. The preferred pathway depends on the stability of the resulting fragments, which is heavily influenced by the nature of the leaving group (R) and the substituents on the triazine ring.[9]

-

Pathway A: Cleavage to a triazinyl cation and a carbon-centered radical (R•). This is the generally favored pathway.[9]

-

Pathway B: Cleavage to a triazinyl radical and a carbocation (R+). This pathway is preferred when the leaving group (R) is strongly electron-donating and can stabilize the positive charge.[10]

Experimental Protocols

The electrochemical analysis of substituted 1,3,5-triazines typically employs voltammetric techniques. The specific parameters and components of the experimental setup are critical for obtaining reproducible and accurate data.

Cyclic voltammetry is a versatile electrochemical method used to investigate the redox properties of chemical species.[7] A typical experimental setup and procedure for analyzing a triazine derivative are outlined below.

3.1.1 Electrochemical Cell Setup

-

Working Electrode (WE): A Glassy Carbon Electrode (GCE) is commonly used due to its wide potential window and chemical inertness.[7][8]

-

Reference Electrode (RE): An Ag/AgCl or Saturated Calomel Electrode (SCE) is typically employed.[5][8] For non-aqueous studies, a ferrocene/ferrocenium (Fc/Fc+) internal standard is often used for potential referencing.[9]

-

Counter Electrode (CE): A platinum wire or mesh serves as the auxiliary electrode.[12]

-

Electrochemical Cell: A standard three-electrode glass cell is used.[7]

3.1.2 Reagents and Solution Preparation

-

Solvent: For reduction studies, an aprotic polar solvent like N,N-Dimethylformamide (DMF) is often used.[5][7] For studies in aqueous media, a phosphate buffer solution (e.g., pH 7.0) is common.[8]

-

Supporting Electrolyte: A salt is added to the solvent to ensure conductivity. Tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M is frequently used in organic solvents.[7]

-

Analyte: The substituted triazine is dissolved in the electrolyte solution at a concentration typically in the millimolar (mM) range.[7]

3.1.3 Experimental Procedure

-

The working electrode is polished (e.g., with alumina slurry), rinsed, and dried before each experiment.

-

The electrolyte solution is placed in the electrochemical cell and purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.[7]

-

A background voltammogram of the pure electrolyte solution is recorded.

-

The triazine analyte is added to the cell, and the solution is briefly purged again with the inert gas.

-